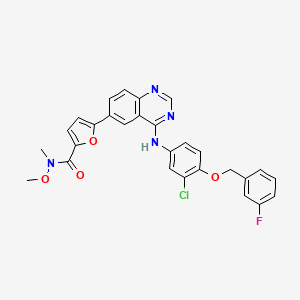
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves multiple steps. One common route includes the reaction of 2-formylfuran-5-boronic acid with N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine . The reaction is typically carried out under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) to prevent degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: A similar compound used in the treatment of breast cancer.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An EGFR inhibitor used in the treatment of various cancers.
Uniqueness
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which enhance its binding affinity and selectivity for EGFR and HER2 .
Propiedades
Fórmula molecular |
C28H22ClFN4O4 |
|---|---|
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33) |
Clave InChI |
MEDRMIRHDIDZRH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


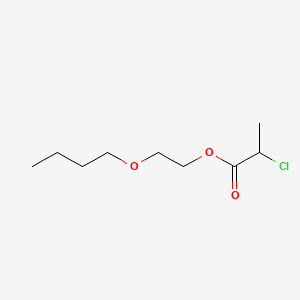
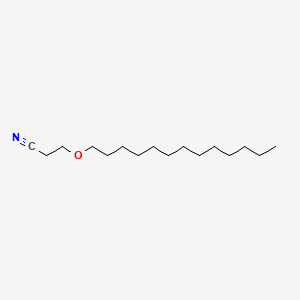
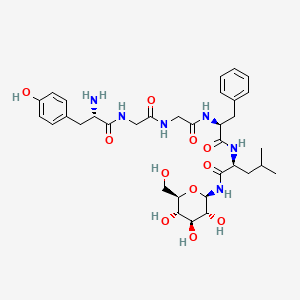
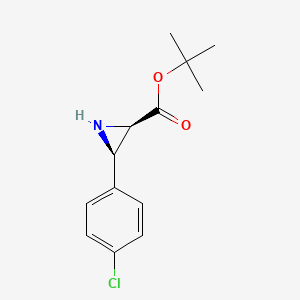
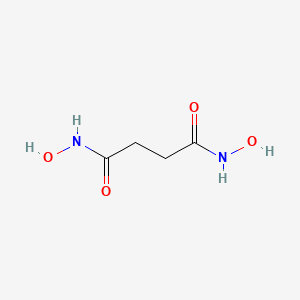


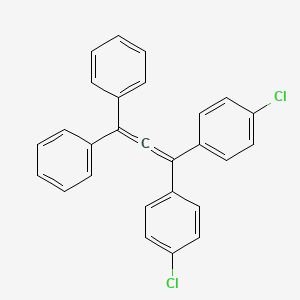

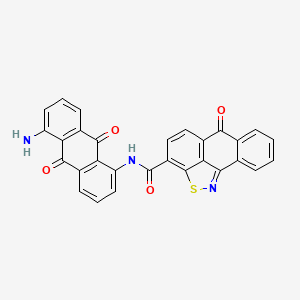
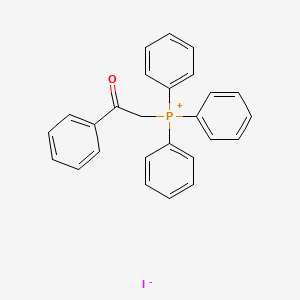
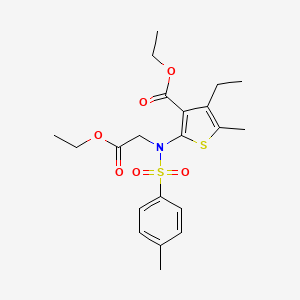
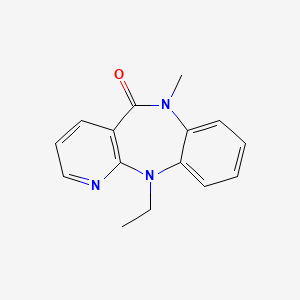
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
